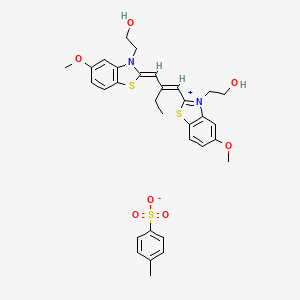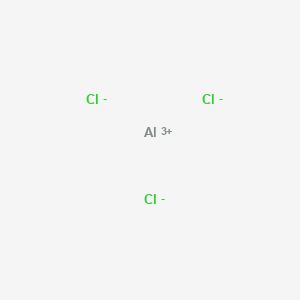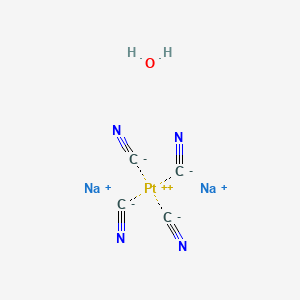
Disodium;platinum(2+);tetracyanide;hydrate
Übersicht
Beschreibung
Disodium;platinum(2+);tetracyanide;hydrate is a chemical compound with the molecular formula C4H2N4Na2OPt . It is also known by other names such as Sodium tetracyanoplatinate (II) hydrate, and Premion . The molecular weight of this compound is 363.15 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 363.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 362.967194 g/mol . The topological polar surface area is 96.2 Ų . The compound has a heavy atom count of 12 . The complexity of the compound is 76.5 .Wissenschaftliche Forschungsanwendungen
Molecular Dynamics Simulations : A study by Yin et al. (2011) used molecular dynamics simulations to evaluate the hydration state and characteristics of metal-cyanide anions, including tetracyano anions of metals like zinc and mercury. This research contributes to understanding the behavior of such complexes in aqueous solutions (Yin, Opara, Du, & Miller, 2011).
Catalysis and Hydrogenation : Gao and Angelici (1999) explored the use of rhodium and platinum isocyanide complexes as catalysts. They found that these complexes, when tethered to silica-supported metal heterogeneous catalysts, exhibited higher activities than separate homogeneous rhodium or platinum isocyanide complexes (Gao & Angelici, 1999).
Hydrative Cyclization in Organic Synthesis : Research by Oh, Lee, and Hong (2010) demonstrated the use of platinum-catalyzed hydrative cyclization in the synthesis of complex organic compounds, showcasing the versatility of platinum complexes in organic chemistry (Oh, Lee, & Hong, 2010).
Photoreduction and Photosensitization : Abdulghani and Abdul-Kareem (1990) investigated the use of disodium tetraphenanthroporphyrazine as a sensitizer for photoreduction processes. Such studies contribute to the development of photochemical methods in various applications (Abdulghani & Abdul-Kareem, 1990).
Platinum Nanocrystals for Catalysis : Chen, Lim, Lee, and Xia (2009) focused on the synthesis of platinum nanocrystals with controlled shapes, which is crucial for enhancing their catalytic and electrocatalytic properties, especially in fuel cell technology (Chen, Lim, Lee, & Xia, 2009).
Platinum in Hydrometallurgy : A review by Jha et al. (2013) discussed the hydrometallurgical recovery and recycling of platinum from spent catalysts, highlighting the importance of platinum in various industries and the need for effective recovery methods (Jha, Lee, Kim, Jeong, Kim, & Kumar, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
disodium;platinum(2+);tetracyanide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2Na.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZQYSVVRURJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4Na2OPt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium;platinum(2+);tetracyanide;hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



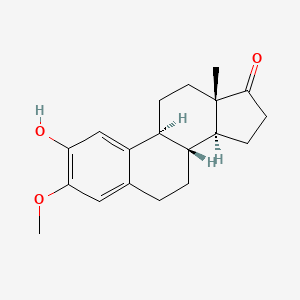
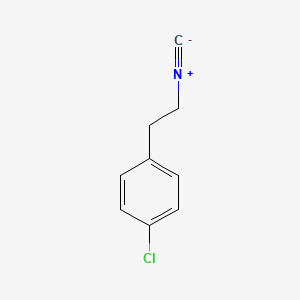
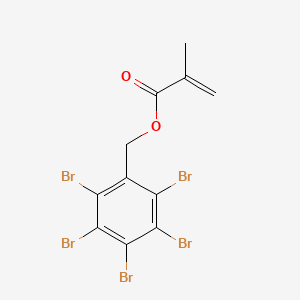
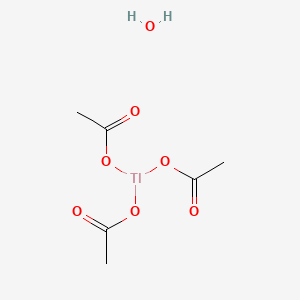
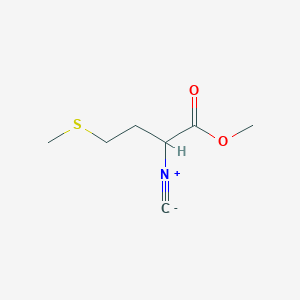
![{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium](/img/structure/B3183104.png)
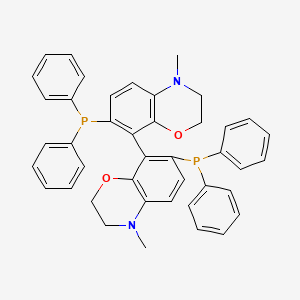
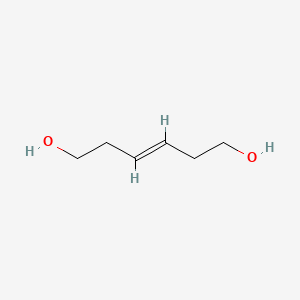
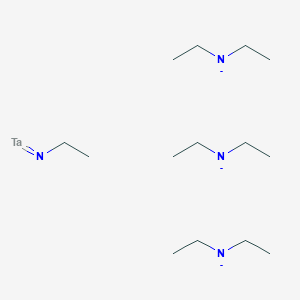
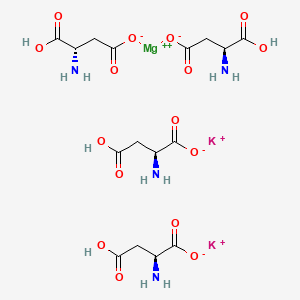
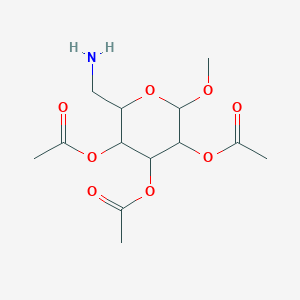
![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)
